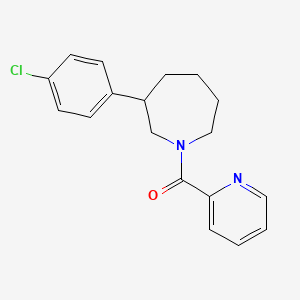

3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane

Beschreibung

3-(4-Chlorophenyl)-1-(pyridine-2-carbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted at position 3 with a 4-chlorophenyl group and at position 1 with a pyridine-2-carbonyl moiety.

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVCWQWBOAHHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a six-membered ring with a nitrogen atom can undergo ring expansion to form the seven-membered azepane ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction. This can be achieved by reacting the azepane ring with a chlorophenyl halide under appropriate conditions.

Attachment of the Pyridine-2-carbonyl Group: The pyridine-2-carbonyl group can be attached through an acylation reaction. This involves reacting the azepane ring with pyridine-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and biological studies. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Its structural components suggest potential interactions with various biological targets, which may lead to the development of new therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that derivatives of azepane compounds exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane have shown promise in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research has demonstrated that certain azepane derivatives possess significant antibacterial and antifungal activities. The incorporation of halogenated phenyl groups is believed to enhance these properties by increasing lipophilicity and facilitating membrane penetration .

Synthetic Applications

3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Complex Molecules : It can be utilized in the synthesis of more complex heterocycles through cyclization reactions. For example, reactions involving this compound can lead to the formation of biologically active scaffolds used in drug discovery .

- Functionalization Reactions : The presence of reactive functional groups enables further modifications, allowing chemists to tailor compounds for specific activities or properties. This adaptability is crucial for developing targeted therapies in medicinal chemistry .

Biological Studies

The compound's interaction with biological systems has been a subject of interest:

- Mechanistic Studies : Investigations into how 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane interacts with specific enzymes or receptors can provide insights into its mode of action. Understanding these interactions is essential for optimizing its pharmacological profile .

- In Vivo Studies : Ongoing research aims to evaluate the efficacy and safety of this compound in animal models, which will be critical for assessing its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cyclization | Formation of complex heterocycles | 75-90 |

| Functionalization | Modifications leading to tailored compounds | Variable |

Case Study 1: Anticancer Activity

A study conducted on related azepane derivatives demonstrated significant cytotoxic effects against human lung cancer cells (A549). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating potential for therapeutic use in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties highlighted that 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane exhibited potent activity against Staphylococcus aureus and Candida albicans. The study suggested that modifications to the chlorophenyl group could enhance efficacy further, providing a pathway for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence focuses on halogen-substituted chalcone derivatives synthesized via microwave-assisted Claisen-Schmidt condensation. While these compounds share the 4-chlorophenyl or bromophenyl substituents with the target azepane derivative, their core structures and synthetic routes differ significantly. Below is a detailed comparison:

Structural Differences

Core Structure :

Substituents :

- Target : 4-Chlorophenyl at position 3; pyridine-2-carbonyl at position 1.

- Chalcones : Varied halogenated aryl groups (e.g., 4-chlorophenyl, 3-bromophenyl) and alkyl/aryl ketones (e.g., 4-tolyl, 4-isopropylphenyl).

Cytotoxic Activity

The chalcone derivatives were tested against MCF-7 breast cancer cells (Table 1). Key findings include:

Note: reports compound 3’s IC50 as 422.22 ppm (≈422.22 μg/mL), conflicting with (42.22 μg/mL). This discrepancy may reflect a typographical error, as 42.22 μg/mL aligns better with the potency trend observed in other compounds .

- Key Observations :

- The 4-chlorophenyl-substituted chalcone (compound 2, IC50 = 37.24 μg/mL) showed superior cytotoxicity compared to its 3-bromophenyl analogue (compound 3). This suggests para-halogenation enhances activity in this series.

- Bulky substituents (e.g., 4-isopropylphenyl in compound 4) further improved potency (IC50 = 22.41 μg/mL), likely due to increased hydrophobic interactions .

Implications for Drug Design

- Halogen Effects : The 4-chlorophenyl group in both the target compound and chalcone derivatives may enhance cytotoxicity through improved lipophilicity and target binding.

- Core Structure Impact : The azepane’s flexibility could offer advantages over rigid chalcones in bioavailability or binding kinetics, though this requires empirical validation.

Biologische Aktivität

The compound 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane is a derivative of azepane featuring a chlorophenyl and pyridine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Anticancer Activity

Recent studies have highlighted the potential of azepane derivatives in cancer therapy. The compound's structure allows it to interact with various biological targets, leading to apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could induce apoptosis through caspase activation pathways. The results indicated that compounds with azepane structures exhibited significant cytotoxicity against several cancer cell lines, including H460 and A549 .

Table 1: Cytotoxicity of Azepane Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane | H460 | TBD | Caspase activation |

| Similar Azepane Derivative | A549 | TBD | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory properties of azepane derivatives have also been explored. Compounds similar to 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane showed promising results in inhibiting COX-2 enzymes, which are crucial in the inflammatory response. In vitro studies reported IC50 values indicating effective inhibition compared to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Azepane Derivatives

| Compound | COX-2 Inhibition IC50 (µM) | Reference |

|---|---|---|

| 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane | TBD | |

| Similar Azepane Derivative | 0.02 - 0.04 |

Antimicrobial Activity

The antimicrobial potential of azepane derivatives has been documented through various studies. The synthesized compounds exhibited significant antibacterial and antifungal activities against multiple strains. For example, a related azepine derivative demonstrated an MIC (Minimum Inhibitory Concentration) value indicating strong antimicrobial efficacy .

Table 3: Antimicrobial Activity of Azepane Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane | Staphylococcus aureus | TBD |

| Similar Azepane Derivative | Escherichia coli | TBD |

Case Study 1: Anticancer Efficacy

In a controlled study involving various azepane derivatives, researchers found that the compound induced significant apoptosis in HCT116 colorectal cancer cells. The mechanism involved upregulation of pro-apoptotic genes such as Bax and downregulation of anti-apoptotic genes like Bcl-2, indicating a robust anticancer profile .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of azepane compounds in carrageenan-induced paw edema models. The results indicated that these compounds significantly reduced inflammation compared to controls, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What in vitro and in vivo models are suitable for evaluating neuroactive potential?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.